molecular formula C23H38O5 B157858 Butaprost (free acid form)

Butaprost (free acid form)

Cat. No.: B157858
M. Wt: 394.5 g/mol
InChI Key: PAYNQYXOKJDXAV-ZHIWTBQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butaprost (free acid form) involves the removal of the methyl ester group from the parent compound, Butaprost, and the re-establishment of the native C-1 carboxylic acid . This modification enhances the binding affinity of the compound to prostaglandin receptors . The synthetic route typically involves the following steps:

    Hydrolysis: The methyl ester group is hydrolyzed under acidic or basic conditions to yield the free acid form.

    Purification: The resulting free acid is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of Butaprost (free acid form) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrolysis: Large quantities of the methyl ester are hydrolyzed using optimized reaction conditions to ensure high yield and purity.

    Purification and Quality Control: The free acid form is purified using industrial-scale chromatography or crystallization techniques. Quality control measures are implemented to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Butaprost (free acid form) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Butaprost (free acid form) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Butaprost (free acid form) is unique due to its high selectivity for the EP2 receptor subtype and its ability to bind with significantly higher affinity than its ester derivatives . Similar compounds include:

Butaprost (free acid form) stands out due to its enhanced binding affinity and selectivity, making it a valuable tool in pharmacological research.

Properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYNQYXOKJDXAV-ZHIWTBQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butaprost (free acid form)
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Reactant of Route 6
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